molecular formula C13H17FN2O4 B2520361 N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide CAS No. 2415468-58-3

N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide

Cat. No. B2520361
CAS RN: 2415468-58-3
M. Wt: 284.287
InChI Key: JYTBXHXPHUWEFA-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide, commonly known as DFE-1, is a novel small molecule compound that has recently gained attention in the scientific community due to its potential therapeutic applications. DFE-1 is a member of the class of compounds known as N-acyl-ethanolamines, which have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

Characterization and Metabolism of NBOMes

  • Metabolic Pathways and Cytochrome P450 Enzymes : A study focused on the metabolism of NBOMe compounds, identifying cytochrome P450 enzymes (CYP3A4 and CYP2D6) as key in their metabolic pathways, which include hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation (Nielsen et al., 2017).

Detection and Analysis in Biological Samples

  • Detection Methods : Research has developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting NBOMe compounds in serum and urine, highlighting the challenges and techniques in identifying these substances in intoxication cases (Poklis et al., 2014).

Comparative Neuropharmacology

  • Neuropharmacological Effects : Investigations into the neuropharmacology of NBOMe compounds compared to their 2C counterparts have revealed their potency as 5-HT2A receptor agonists, which is consistent with their hallucinogenic effects. This research is critical for understanding the potential risks and effects of these substances on human health (Elmore et al., 2018).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c1-8-4-5-9(14)10(6-8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTBXHXPHUWEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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